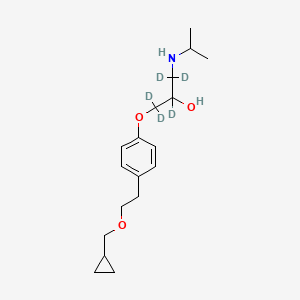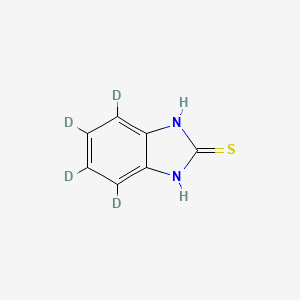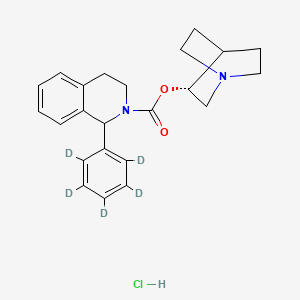
Solifenacin-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solifenacin-d5 Hydrochloride is a deuterium-labeled version of Solifenacin Hydrochloride . It is a muscarinic receptor antagonist with pKis of 7.6, 6.9, and 8.0 for M1, M2, and M3 receptors, respectively . It is used to treat symptoms of an overactive bladder, such as frequent or urgent urination, and incontinence .
Molecular Structure Analysis
Solifenacin-d5 Hydrochloride has a molecular weight of 403.96 and a molecular formula of C23H22D5ClN2O2 .Chemical Reactions Analysis
A study investigated the thermal analysis of Solifenacin succinate, which is related to Solifenacin-d5 Hydrochloride . The study found that Solifenacin succinate has moderate stability up to certain temperatures before complete decomposition .Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Solifenacin-d5 Hydrochloride is used as an internal standard in bioanalytical methods for quantification of Solifenacin in rat plasma . This method is applied in pharmacokinetic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion of the drug .
Treatment of Overactive Bladder
Solifenacin succinate, the parent compound of Solifenacin-d5, is a competitive muscarinic acetylcholine receptor antagonist used in the treatment of overactive bladder with or without urge incontinence . The use of Solifenacin-d5 in research can help in understanding the drug’s mechanism of action and effectiveness in treating these conditions .
Drug Metabolism Studies
Solifenacin is extensively metabolized in the liver . Solifenacin-d5 can be used in research to study the metabolic pathways of Solifenacin and its interactions with other drugs .
Protein Binding Studies
Solifenacin is approximately 98% bound to human plasma proteins, principally to alpha1-acid glycoprotein . Solifenacin-d5 can be used in research to understand the extent and nature of this binding, which can influence the drug’s distribution and elimination .
Spectrophotometric Analysis
Solifenacin succinate can be determined in pure and pharmaceutical dosage forms using spectrophotometric methods . Solifenacin-d5 can be used as a reference standard in these analyses .
Quality Control Analysis
The spectrophotometric methods developed for the determination of Solifenacin succinate can be applied in quality control analysis . Solifenacin-d5 can be used as a reference standard to ensure the accuracy and precision of these analyses .
Mecanismo De Acción
Target of Action
Solifenacin-d5 Hydrochloride is a competitive muscarinic receptor antagonist . It primarily targets the M1, M2, and M3 muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscle, particularly in the urinary bladder .
Mode of Action
Solifenacin-d5 Hydrochloride acts by blocking the binding of acetylcholine to muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle . It has the highest affinity for M3, M1, and M2 muscarinic receptors .
Biochemical Pathways
The primary biochemical pathway affected by Solifenacin-d5 Hydrochloride involves the muscarinic acetylcholine receptors in the bladder . By blocking these receptors, Solifenacin-d5 Hydrochloride inhibits the action of acetylcholine, a neurotransmitter that mediates the contraction of the bladder’s smooth muscle .
Pharmacokinetics
It has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound . Solifenacin-d5 Hydrochloride is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours , permitting once-daily administration .
Result of Action
The primary result of Solifenacin-d5 Hydrochloride’s action is a decrease in bladder contractions . This leads to a reduction in urinary urgency, frequency, and incontinence . It also results in increased residual urine volume and decreased detrusor muscle pressure .
Action Environment
The action of Solifenacin-d5 Hydrochloride can be influenced by various environmental factors. For instance, its bioavailability and elimination can be affected by the presence of potent CYP3A4 inhibitors . Additionally, exposure to Solifenacin-d5 Hydrochloride is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .
Safety and Hazards
Solifenacin may cause serious side effects. Patients should stop using solifenacin and seek medical help if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, dehydration symptoms, or high potassium level . Solifenacin should not be used by individuals with untreated or uncontrolled narrow-angle glaucoma, a blockage in the digestive tract, or if they are unable to urinate .
Propiedades
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22?;/m0./s1/i1D,2D,3D,7D,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-YQEGJZPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1426174-05-1 |
Source


|
| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

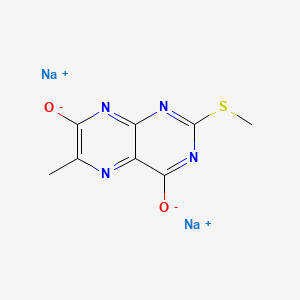
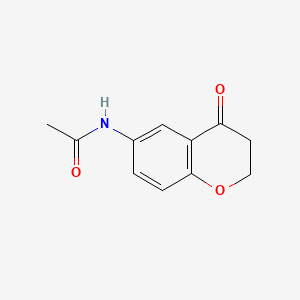
![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)
![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)
![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
